molecular formula C25H26N2O4 B1184185 WXGYNYCQOCDAQB-VAVBAHLNSA-N

WXGYNYCQOCDAQB-VAVBAHLNSA-N

Cat. No.: B1184185
M. Wt: 418.493
InChI Key: WXGYNYCQOCDAQB-VAVBAHLNSA-N
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Description

The compound corresponding to the identifier “WXGYNYCQOCDAQB-VAVBAHLNSA-N” (CAS No. 1046861-20-4) is a substituted phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical and pharmacological properties include:

  • Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous systems .
  • GI Absorption: High
  • Synthetic Accessibility: 2.07 (moderate difficulty in synthesis) .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C . Its structural features include a boronic acid group (-B(OH)₂) attached to a bromo- and chloro-substituted benzene ring, which is critical for its reactivity in Suzuki-Miyaura coupling reactions.

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.493

InChI

InChI=1S/C25H26N2O4/c1-30-19-11-9-18(10-12-19)27-16-25-14-13-20(31-25)21(22(25)24(27)29)23(28)26-15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,20-22H,5,8,15-16H2,1H3,(H,26,28)/t20-,21?,22-,25-/m1/s1

InChI Key

WXGYNYCQOCDAQB-VAVBAHLNSA-N

SMILES

COC1=CC=C(C=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NCCCC5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound exhibits structural and functional similarities to other halogenated phenylboronic acids, as listed in . Below is a comparative analysis based on substituent patterns, physicochemical properties, and synthetic parameters:

Table 1: Comparative Analysis of Target Compound and Structural Analogs

Compound Name Molecular Formula Substituent Pattern Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Similarity Score
Target Compound C₆H₅BBrClO₂ Bromo, Chloro 235.27 2.15 0.24 1.00
(3-Bromo-5-chlorophenyl)boronic acid C₆H₄BBrClO₂ Bromo (C3), Chloro (C5) 234.26 ~2.10* ~0.20* 0.87
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₃BBrCl₂O₂ Bromo (C6), Dichloro (C2, C3) 268.27 ~2.50* ~0.10* 0.71

* Estimated values based on structural analogs and substituent effects.

Key Findings:

Substituent Effects on Lipophilicity (LogP) :

  • The target compound’s LogP (2.15) reflects a balance between its bromo and chloro substituents. Analogs with additional halogens, such as (6-Bromo-2,3-dichlorophenyl)boronic acid, exhibit higher estimated LogP (~2.50) due to increased halogen content, enhancing lipophilicity .
  • Substituent position also influences LogP; para-substituted halogens (as in the target) reduce steric hindrance compared to ortho/di-ortho analogs.

Solubility Trends :

  • The target’s solubility (0.24 mg/mL) is higher than that of analogs with more halogens, which exhibit reduced aqueous solubility (e.g., ~0.10 mg/mL for the dichloro analog) due to increased molecular weight and lipophilicity .

Synthetic Accessibility :

  • The target’s synthesis route is comparable to other phenylboronic acids, but steric hindrance in ortho-substituted analogs (e.g., 6-Bromo-2,3-dichloro) may require longer reaction times or elevated temperatures.

Pharmacological Implications :

  • The target’s BBB permeability distinguishes it from analogs with higher halogen content, which are likely too lipophilic for effective CNS penetration.
  • High GI absorption in the target suggests oral bioavailability, whereas analogs with lower solubility may face formulation challenges .

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